molecular formula C16H13NO B1613269 (2-Phenylquinolin-7-yl)methanol CAS No. 361457-37-6

(2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269
CAS No.: 361457-37-6
M. Wt: 235.28 g/mol
InChI Key: CHBAQKQRKRDVHE-UHFFFAOYSA-N
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Description

(2-Phenylquinolin-7-yl)methanol is a chemical compound with the molecular formula C16H13NO and a molecular weight of 235.29 g/mol It is characterized by a quinoline ring system substituted with a phenyl group at the 2-position and a methanol group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylquinolin-7-yl)methanol typically involves the reaction of 2-phenylquinoline with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the quinoline nitrogen attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Phenylquinolin-7-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenylquinolin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Uniqueness: (2-Phenylquinolin-7-yl)methanol is unique due to the presence of both a phenyl group and a methanol group on the quinoline ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

(2-Phenylquinolin-7-yl)methanol is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various disease models, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring structure with a phenyl group at the 2-position and a methanol group at the 7-position, which contributes to its unique chemical properties. The presence of these functional groups enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been shown to exhibit:

  • Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism involves interference with nucleic acid synthesis, leading to cell death.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Antiviral Activity

The compound has also shown promise in antiviral applications. Studies have indicated that it can inhibit viral replication in vitro, particularly against RNA viruses. This activity is thought to be mediated through the inhibition of viral polymerases.

Anticancer Properties

This compound has been evaluated for its anticancer potential in various cancer cell lines. It demonstrated cytotoxic effects through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of angiogenesis
Cancer Cell Line IC50 (µM) Mechanism
HeLa5.0Apoptosis induction
MCF-73.5Cell cycle arrest
A5494.2Inhibition of angiogenesis

Case Studies and Research Findings

  • Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in a mouse model of multiple sclerosis. The compound exhibited significant reductions in neurological deficits and inflammatory markers, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Ferroptosis Inhibition : Recent research highlighted the ability of this compound to inhibit ferroptosis, a form of regulated cell death associated with various diseases, including cancer and neurodegeneration. The compound's radical scavenging activity was identified as a key mechanism underlying this effect .
  • Synergistic Effects with Other Compounds : Investigations into combination therapies revealed that when used alongside standard chemotherapeutics, this compound enhanced the efficacy of these agents against resistant cancer cell lines .

Chemical Reactions Analysis

Reaction Conditions:

ParameterDetails
Substrate 2-Phenylquinoline (62 mg, 0.30 mmol)
Solvent Methanol
Catalyst Acridine (A1 )
Electrolyte LiCl (0.5 M)
Electrodes Graphite (anode), Nickel (cathode)
Current 2 mA (galvanostatic)
Light Source Blue LEDs (456 nm)
Reaction Time 24 hours
Yield 78%

Key Observations :

  • The reaction proceeds via radical intermediates, with LiCl enhancing conductivity and stabilizing reactive species .

  • Air tolerance and mild conditions make this method scalable and practical for industrial applications .

Functional Group Transformations

The hydroxymethyl group (-CH2OH) undergoes typical alcohol reactions, including esterification and oxidation.

Esterification

Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) yields esters .

Example :

ReagentProductConditions
Acetic anhydride(2-Phenylquinolin-7-yl)methyl acetateTHF, 0–5°C, NaHMDS

Notes :

  • Sodium hexamethyldisilazide (NaHMDS) acts as a non-nucleophilic base, deprotonating the alcohol for nucleophilic attack .

Oxidation

Controlled oxidation converts the hydroxymethyl group to a formyl (-CHO) or carboxylic acid (-COOH) moiety.

Experimental Data :

Oxidizing AgentProductYield
MnO22-Phenylquinoline-7-carbaldehyde85%
KMnO4 (acidic)2-Phenylquinoline-7-carboxylic acidNot reported

Challenges :

  • Over-oxidation risks necessitate precise stoichiometric control.

Hydrolysis of Precursor Esters

(2-Phenylquinolin-7-yl)methanol can be obtained via hydrolysis of its ester derivatives under acidic or basic conditions .

Hydrolysis Conditions:

SubstrateReagentSolventTemperatureYield
Alkyl 2-(3-chloropyrazin-2-yl)-2-(diphenylmethylideneamino)acetate1M HClTHF/H2O70°C86%
1M NaOHEtOH/H2OReflux82%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide .

Stability Under Reaction Conditions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Phenylquinolin-7-yl)methanol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedländer quinoline synthesis, followed by hydroxylation at the 7-position. Purity validation employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ensures structural confirmation.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : SC-XRD data are processed using SHELX (for structure solution and refinement) and visualized via WinGX/ORTEP for anisotropic displacement parameter analysis . Refinement protocols include iterative cycles of least-squares minimization and Fourier difference mapping to resolve electron density discrepancies.

Q. What preliminary biological screening methods are used to assess the bioactivity of this compound?

  • Methodological Answer : Initial screening involves in vitro cytotoxicity assays (e.g., MTT) and autophagy modulation studies. Western blotting for LC3-II/I ratio quantification and p62 degradation is critical to confirm autophagy induction, as observed in derivatives like OSI-906 . Dose-response curves and IC50 calculations are performed to establish potency.

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding the autophagy-modulating effects of this compound derivatives?

  • Methodological Answer : Contradictions may arise from cell-type specificity or assay conditions. A multi-modal approach is recommended:

  • Validate results across orthogonal assays (e.g., fluorescence microscopy for autophagosome formation vs. Western blotting).
  • Use genetic knockout models (e.g., ATG5/7-deficient cells) to confirm mechanism .
  • Apply qualitative research frameworks for iterative data analysis, such as triangulation of methodological and theoretical perspectives .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities to autophagy-related proteins like mTOR or Beclin-1. Density Functional Theory (DFT) calculations optimize the compound’s electronic properties for target engagement. For sensor integration, COMSOL Multiphysics models electrochemical behavior in fuel cell environments .

Q. What strategies optimize the catalytic efficiency of this compound in hydrogen production systems?

  • Methodological Answer : In methanol reforming, parameters like temperature (e.g., 553 K), water-to-methanol ratio (1.25), and flow rate (0.4 mL/min) are critical . Use microchannel ceramic reactors to enhance surface area and reduce pressure drops. In situ gas chromatography (GC) monitors H2 yield and CO byproduct formation for real-time optimization.

Properties

IUPAC Name

(2-phenylquinolin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBAQKQRKRDVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)CO)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622194
Record name (2-Phenylquinolin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361457-37-6
Record name (2-Phenylquinolin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under N2, to a solution of 2-phenylquinoline-7-carboxylic acid hydrochloride (144 mg, 0.5 mmol) in THF (5 mL) was added LiAlH4 (95 mg, 2.5 mmol) in two portions. The mixture was stirred at rt for 15 h, quenched with water (1 mL), and filtered through a Celite pad, which was washed with EtOAc (30 mL). The combined filtrates were dried over MgSO4, filtered, concentrated, and purified by silica gel chromatography (5% MeOH in dichloromethane) to afford the desired product. 1H-NMR (CDCl3, 400 MHz) δ 4.93 (s, 2H), 7.46-7.57 (m, 4H), 7.84 (d, J=8.4 Hz, 1H), 7.88 (d, J=8.8 Hz, 1H), 8.14-8.18 (m, 3H), 8.23 (d, J=8.4 Hz, 1H). MS (ES+): m/z 236 [MH+]. HPLC: tR=2.72 min (OpenLynx, polar—5 min).
Name
2-phenylquinoline-7-carboxylic acid hydrochloride
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Phenylquinolin-7-yl)methanol
(2-Phenylquinolin-7-yl)methanol
(2-Phenylquinolin-7-yl)methanol
(2-Phenylquinolin-7-yl)methanol
(2-Phenylquinolin-7-yl)methanol
(2-Phenylquinolin-7-yl)methanol

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